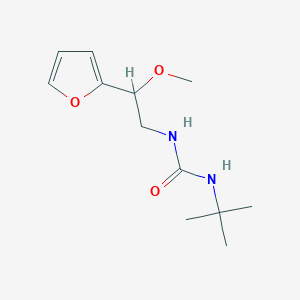

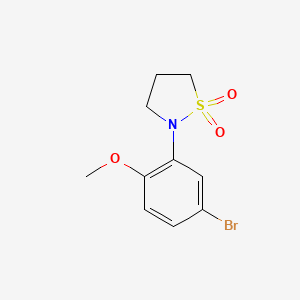

1-(Tert-butyl)-3-(2-(furan-2-yl)-2-methoxyethyl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

There are several compounds that contain similar functional groups, such as tert-butyl (1-(furan-2-yl)cyclopropyl)carbamate , which is used in various pharmaceutical contexts .

Synthesis Analysis

While specific synthesis methods for “1-(Tert-butyl)-3-(2-(furan-2-yl)-2-methoxyethyl)urea” are not available, similar compounds like 2-FURAN-2-YL-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER and ®-2-FURAN-2-YL-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER have been synthesized and studied.Aplicaciones Científicas De Investigación

Radical Scavenging and Myocardial Protection

Research on compounds structurally related to 1-(Tert-butyl)-3-(2-(furan-2-yl)-2-methoxyethyl)urea has highlighted their potential as radical scavengers and protectors against myocardial infarction. For instance, studies on T-0970 and T-0162, which share functional groups with the compound , have demonstrated significant effects in reducing myocardial infarct size by scavenging free radicals and inhibiting the generation of hydroxyl radicals in vivo. These findings suggest the potential of 1-(Tert-butyl)-3-(2-(furan-2-yl)-2-methoxyethyl)urea in cardiovascular therapeutic applications, particularly in myocardial protection during infarction events (Hashimoto et al., 2001); (Yamashita et al., 2000).

Chemical Synthesis and Functionalization

The compound's structural motif is useful in chemical synthesis and functionalization, as indicated by research on directed lithiation and subsequent reactions yielding various substituted products. These studies underline the compound's versatility in synthetic organic chemistry, particularly in the selective functionalization and modification of urea derivatives, which could be pivotal in designing novel pharmaceuticals and materials (Smith et al., 2013); (Smith et al., 2013).

Molecular Devices and Complexation

Further investigations have explored the compound's utility in the self-assembly of molecular devices through complexation with cyclodextrins. These studies highlight its role in the development of photoresponsive systems, which could have significant implications in materials science and nanotechnology. The ability of related compounds to undergo isomerization and form complexes with cyclodextrins presents opportunities for creating smart materials with tunable properties (Lock et al., 2004).

Peptide Nucleic Acid Monomer Synthesis

The structural framework of 1-(Tert-butyl)-3-(2-(furan-2-yl)-2-methoxyethyl)urea contributes to the synthesis of novel peptide nucleic acid (PNA) monomers. These monomers are critical in the development of biomolecular recognition elements, with potential applications ranging from molecular diagnostics to therapeutics. Research into ferrocenyl uracil PNA monomers indicates the broader utility of this compound's motif in bioorganic chemistry and molecular biology (Gasser et al., 2006).

Propiedades

IUPAC Name |

1-tert-butyl-3-[2-(furan-2-yl)-2-methoxyethyl]urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O3/c1-12(2,3)14-11(15)13-8-10(16-4)9-6-5-7-17-9/h5-7,10H,8H2,1-4H3,(H2,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORKWAJRNAZXBCE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)NCC(C1=CC=CO1)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Tert-butyl)-3-(2-(furan-2-yl)-2-methoxyethyl)urea | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(5-Azaspiro[2.5]octan-5-yl)-2-(difluoromethoxy)ethan-1-one](/img/structure/B2650162.png)

![(Z)-2-Cyano-3-(4-fluorophenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2650165.png)

![Tert-butyl 2-{[(methylcarbamoyl)amino]methyl}pyrrolidine-1-carboxylate](/img/structure/B2650168.png)

![6-[(2-Chloro-6-fluorophenyl)methyl]-3-phenyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2650172.png)

![1-(2,5-dimethylphenyl)-3-(2-fluorobenzyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2650180.png)

![4-[(3R,4R)-3-Cyclopropyl-4-(3-propan-2-yl-1H-1,2,4-triazol-5-yl)pyrrolidine-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2650184.png)